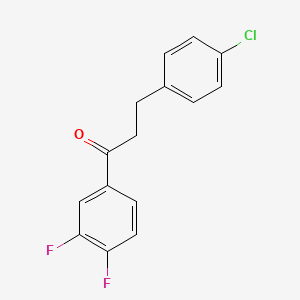

3-(4-Chlorophenyl)-3',4'-difluoropropiophenone

Übersicht

Beschreibung

3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and two fluorine atoms attached to the propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3,4-difluorobenzene.

Grignard Reaction: 4-chlorobenzaldehyde is reacted with a Grignard reagent derived from 3,4-difluorobenzene in the presence of a suitable solvent such as diethyl ether. This step forms the intermediate 3-(4-chlorophenyl)-3’,4’-difluoropropanol.

Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone.

Industrial Production Methods

In an industrial setting, the production of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration, respectively.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(4-Chlorophenyl)-3',4'-difluoropropiophenone is primarily investigated for its pharmacological properties. Research indicates that compounds with similar structures can exhibit significant biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, analogs have shown cytotoxic effects in vitro, indicating potential as an anticancer agent.

- Antimicrobial Properties : The compound may possess antibacterial activity against various pathogens, making it a candidate for developing new antibiotics, especially in light of rising antibiotic resistance .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of more complex molecules through various reactions:

- Electrophilic Substitution : The presence of the chlorophenyl and difluorophenyl groups facilitates electrophilic aromatic substitution reactions, which can lead to the synthesis of novel derivatives with enhanced properties.

- Fluorination Reactions : The difluoro substituents can be utilized in fluorination reactions to introduce fluorine into other organic compounds, which is valuable in medicinal chemistry due to the unique properties imparted by fluorine .

Material Science

In material science, this compound is explored for its potential use in developing specialty chemicals and polymers. Its fluorinated nature can enhance the thermal stability and chemical resistance of materials, making it suitable for high-performance applications.

Case Studies and Research Findings

Several studies have documented the biological activity and synthetic utility of this compound:

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Chlorophenyl)-3’,4’-difluorobenzophenone

- 3-(4-Chlorophenyl)-3’,4’-difluoropropanol

- 3-(4-Chlorophenyl)-3’,4’-difluorobenzaldehyde

Uniqueness

3-(4-Chlorophenyl)-3’,4’-difluoropropiophenone is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Biologische Aktivität

3-(4-Chlorophenyl)-3',4'-difluoropropiophenone, also known by its CAS number 898788-47-1, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the presence of a chlorophenyl group and two fluorine atoms, which are known to influence its biological properties. The synthesis typically involves acylation reactions, similar to those used for other propiophenone derivatives. The introduction of fluorine into organic molecules often enhances their biological activity by improving metabolic stability and bioavailability .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. In vitro studies have shown that related compounds can inhibit tumor cell proliferation with IC50 values under 100 nM .

- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells, potentially through the activation of caspases or modulation of Bcl-2 family proteins .

Anticancer Properties

Numerous studies have evaluated the anticancer properties of this compound and related compounds. Notably:

- Cell Line Studies : In vitro assays using human cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) have demonstrated significant cytotoxic effects. For instance, one study reported an IC50 value of approximately 2.40 µM against HCT-116 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT-116 | 2.40 ± 0.12 |

| Harmine | HCT-116 | 2.54 ± 0.82 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary results indicate that it may exhibit activity against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still limited.

Case Studies and Research Findings

- Study on Tumor Cell Proliferation : A research study focused on the antiproliferative effects of fluorinated propiophenones, including the target compound, found that it effectively inhibited the growth of several cancer cell lines with significant potency compared to standard chemotherapeutics .

- Molecular Docking Studies : Molecular docking simulations have suggested strong binding affinities to key targets involved in cancer progression, indicating a potential mechanism for its anticancer effects .

- Pharmacokinetic Evaluation : Ongoing research aims to elucidate the pharmacokinetic properties of this compound, which are critical for understanding its therapeutic potential and safety profile in clinical settings .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJBMDWMWKJVKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644500 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-47-1 | |

| Record name | 3-(4-Chlorophenyl)-1-(3,4-difluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.